2-Butanethione, 3-methyl-

Physicochemical Property Comparison Thioketone vs Ketone Procurement Specification

2-Butanethione, 3-methyl- (IUPAC: 3-methylbutane-2-thione; CAS 17197-53-4) is an aliphatic thioketone with the molecular formula C5H10S and molecular weight 102.2 g mol⁻¹. As a thiocarbonyl compound, it possesses a reactive C=S double bond that fundamentally distinguishes its physicochemical and reactivity profile from its oxygen-analogue ketone, the corresponding thiol, and homologous thiones.

Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
CAS No. 17197-53-4
Cat. No. B3048515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanethione, 3-methyl-
CAS17197-53-4
Molecular FormulaC5H10S
Molecular Weight102.2 g/mol
Structural Identifiers
SMILESCC(C)C(=S)C
InChIInChI=1S/C5H10S/c1-4(2)5(3)6/h4H,1-3H3
InChIKeyDEZOGQOLYFTMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butanethione (CAS 17197-53-4) Procurement-Grade Structural Overview


2-Butanethione, 3-methyl- (IUPAC: 3-methylbutane-2-thione; CAS 17197-53-4) is an aliphatic thioketone with the molecular formula C5H10S and molecular weight 102.2 g mol⁻¹ . As a thiocarbonyl compound, it possesses a reactive C=S double bond that fundamentally distinguishes its physicochemical and reactivity profile from its oxygen-analogue ketone, the corresponding thiol, and homologous thiones [1]. Its predicted lipophilicity (ACD/LogP 0.93), estimated aqueous solubility (~10.2 g L⁻¹), and spectroscopic signature in the quartz ultraviolet region collectively define a compound whose selection must be driven by application-specific requirements rather than generic structural similarity [1].

Why 3-Methyl-2-butanethione Cannot Be Replaced by Generic Thiones, Thiols, or Ketones


Within the C4–C6 aliphatic organosulfur landscape, thiones, thiols, and ketones exhibit divergent intermolecular forces, partitioning behavior, and reactivity that preclude interchangeable use in formulation, synthesis, or analytical workflows . The replacement of the thiocarbonyl sulfur with oxygen (ketone) reduces boiling point by ~15 °C and fundamentally alters photophysical pathways, while conversion to the thiol form (C=S → C–SH) increases lipophilicity by over 1.6 log units and eliminates the characteristic π→π* electronic transition exploited in UV detection [1][2]. These property gaps mean that even compounds sharing the C5 backbone cannot serve as drop-in substitutes without compromising process reproducibility, detection sensitivity, or partitioning efficiency .

Quantitative Differentiation Evidence for 3-Methyl-2-butanethione Procurement


Boiling Point Elevation of 3-Methyl-2-butanethione Relative to Its Ketone Analog

The thiocarbonyl group in 3-methyl-2-butanethione raises the boiling point relative to the oxygen-containing ketone analog by approximately 15 °C . This difference is consistent with the larger atomic radius and higher polarizability of sulfur, which increases London dispersion forces and impacts distillation conditions, vapor-phase handling, and solvent selection during procurement .

Physicochemical Property Comparison Thioketone vs Ketone Procurement Specification

Aqueous Solubility Advantage of 3-Methyl-2-butanethione Over Its Thiol Analog

The estimated aqueous solubility of 3-methyl-2-butanethione (10.2 g L⁻¹) exceeds that of the corresponding thiol by a factor of approximately 17 [1]. This higher solubility, driven by the electron-withdrawing character of the thiocarbonyl group relative to the hydrophobic –SH moiety, expands the compound's suitability for aqueous-phase reactions and biological assay formats where thiol solubility is limiting .

Aqueous Solubility Thioketone vs Thiol Formulation Compatibility

Lipophilicity Differentiation Between 3-Methyl-2-butanethione and Its Thiol Analog

The calculated logP of 3-methyl-2-butanethione (ACD/LogP 0.93) is substantially lower than that of 3-methyl-2-butanethiol (logP 2.56, ALOGPS) [1]. This 1.63 log-unit difference translates to a roughly 43-fold lower octanol–water partition coefficient for the thione, indicating that the thione preferentially partitions into aqueous phases while the thiol partitions into lipid or organic phases [1]. This has direct implications for liquid–liquid extraction, chromatographic method development, and biological distribution modeling .

LogP Comparison Partition Coefficient ADME Property

Flash Point Safety Margin of 3-Methyl-2-butanethione Versus the Ketone Analog

The predicted flash point of 3-methyl-2-butanethione (19.8 °C) is substantially higher than the experimentally measured flash point of 3-methyl-2-butanone (6 °C) . This ~14 °C increase in flash point translates into a meaningful reduction in flammability risk under ambient handling conditions, potentially affecting storage classification, shipping requirements, and facility safety protocols during procurement evaluation .

Flash Point Safety Profile Procurement Hazard Classification

UV Spectroscopic Differentiation from Geminal Dimethyl-Thione in the Quartz Ultraviolet Region

In a direct head-to-head gas-phase study, Bruno et al. (1981) measured the electronic absorption spectra of 3-methylbutane-2-thione and 3,3-dimethylbutane-2-thione and assigned four transitions in the quartz UV region: a strong π→π* band and three Rydberg transitions (n→4s, n→4py, n→4pz) on sulfur [1]. The distinct pattern of these transitions, governed by the degree of alkyl substitution at the α-carbon, provides a diagnostic spectroscopic fingerprint that allows analytical discrimination between the mono-methyl and gem-dimethyl thione isomers, which cannot be achieved by mass spectrometry alone [1].

UV Spectroscopy Rydberg Transitions Structural Isomer Differentiation

Proven Application Scenarios for 3-Methyl-2-butanethione Based on Differential Evidence


UV-Spectroscopic Purity Verification in Thioketone Synthesis

The characteristic π→π* and Rydberg transition pattern in the quartz UV region, documented in the Bruno et al. (1981) direct comparison with 3,3-dimethylbutane-2-thione, enables analytical laboratories to verify the identity and purity of 3-methyl-2-butanethione as a product or intermediate via gas-phase UV absorption spectroscopy [1]. This is especially valuable when mass spectrometry cannot distinguish isomeric thiones of identical molecular weight.

Aqueous-Phase Reaction Medium Where Thiol Solubility Is Insufficient

With an estimated aqueous solubility of ~10.2 g L⁻¹—approximately 17-fold higher than 3-methyl-2-butanethiol (0.61 g L⁻¹)—3-methyl-2-butanethione is the preferred thiocarbonyl reagent for aqueous-phase cycloaddition, nucleophilic addition, or redox chemistry where the thiol analog would precipitate or require co-solvent . This solubility advantage directly impacts reaction homogeneity, kinetics, and downstream workup efficiency in synthetic and biochemical workflows .

Liquid–Liquid Extraction and Chromatographic Separation Leveraging Unique LogP

The substantially lower lipophilicity of 3-methyl-2-butanethione (ACD/LogP 0.93) compared to the thiol (logP 2.56) dictates a fundamentally different partitioning behavior in octanol–water and reversed-phase chromatographic systems . This logP differential (Δ ≈ 1.63) enables selective extraction or earlier elution of the thione in HPLC methods, providing a clear analytical advantage when the thione must be resolved from thiol-containing mixtures in quality control or preparative purification .

Reduced-Flammability Handling in Industrial Organic Synthesis

The predicted flash point of 19.8 °C for 3-methyl-2-butanethione—approximately 14 °C higher than the flash point of 3-methyl-2-butanone (6 °C)—provides a measurable safety margin that can simplify storage classification, reduce the need for explosion-proof equipment, and lower transportation costs in industrial procurement settings where the ketone would pose elevated fire risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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